BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-(+)-1-Cbhz-2-piperidinecarboxylic acid
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-depth Technical Guide to (R)-(+)-1-Cbz-2-piperidinecarboxylic Acid: Properties,
Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-(+)-1-Cbhz-2-
piperidinecarboxylic acid, a chiral building block of significant interest to researchers,
scientists, and professionals in drug development. We will delve into its core properties, provide
a detailed and validated synthesis protocol with mechanistic insights, and explore its critical
applications in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of a Chiral
Building Block

(R)-(+)-1-Cbz-2-piperidinecarboxylic acid, also known as N-Cbz-(R)-(+)-pipecolinic acid, is a
protected derivative of (R)-pipecolic acid. The pipecolic acid scaffold is a recurring motif in a
multitude of natural products and synthetic pharmaceuticals, prized for the conformational
rigidity it imparts upon molecular structures.[1][2] The introduction of the carboxybenzyl (Cbz)
protecting group on the piperidine nitrogen serves a crucial strategic purpose in multi-step
organic synthesis. It temporarily masks the reactivity of the secondary amine, preventing
unwanted side reactions and allowing for selective chemical transformations elsewhere in the
molecule.
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The specific (R)-stereochemistry of this compound makes it an invaluable chiral synthon for the

enantioselective synthesis of complex target molecules, where precise three-dimensional

architecture is paramount for biological activity. This guide offers an in-depth examination of

this key intermediate, from its fundamental characteristics to its practical application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective use in

synthesis. The key physicochemical and identifying characteristics of (R)-(+)-1-Cbz-2-

piperidinecarboxylic acid are summarized below.

Property Value Source(s)
Synonym(s) N-Cbz-(R)-(+)-pipecolinic acid [3114]

CAS Number 28697-09-8 [3][4]
Molecular Formula C14H17NO4 [3114]
Molecular Weight 263.29 g/mol [31[4]
Appearance White to off-white crystalline 5]

solid or powder
Melting Point 111-115°C [3]

Optical Rotation

[0]2°/D +60° (c=2 in acetic

[3]

acid)
pKa (Predicted) 4.01+£0.20 [6]
Density 1.265 g/cm3 [6]
- Soluble in ketones, alcohols,
Solubility . ) [5]
and various organic solvents.
Boiling Point 443.9 °C at 760 mmHg [6]

Note on Melting Point: Discrepancies in reported melting points (ranging from 80-115 °C) can

occur due to variations in crystalline form, residual solvent, or purity levels between batches.[3]
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[5][6] Researchers should consider the value provided by their specific supplier or perform their
own characterization.

Synthesis: N-Protection of (R)-Pipecolic Acid

The most common and efficient synthesis of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid is
through the N-protection of the corresponding free amino acid, (R)-(+)-pipecolic acid, using
benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction,
performed under basic agueous conditions.

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of pipecolic acid
acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
The presence of a base, such as sodium hydroxide, is critical for two reasons:

o Deprotonation: It deprotonates the carboxylic acid and the ammonium salt form of the
piperidine nitrogen, generating the free secondary amine which is a much stronger
nucleophile.

¢ Neutralization: It neutralizes the hydrochloric acid byproduct formed during the reaction,
driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.[7]

Reagents and Materials:

(R)-(+)-Pipecolic acid (1.0 eq)

Sodium Hydroxide (NaOH)

Benzyl Chloroformate (Cbz-Cl) (approx. 1.1 eq)

Deionized Water

Diethyl Ether
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« Dilute Hydrochloric Acid (HCI)
¢ Anhydrous Magnesium Sulfate (MgSOa)

o Reaction flask, addition funnel, magnetic stirrer, pH paper, separatory funnel, rotary
evaporator.

Step-by-Step Procedure:

» Dissolution: In a suitable reaction flask, dissolve (R)-(+)-pipecolic acid in a 10% aqueous
solution of sodium hydroxide. Stir until a clear solution is obtained. Causality: This step
ensures the starting material is fully deprotonated and available for reaction.

o Reagent Addition: Add benzyl chloroformate dropwise to the stirred solution at room
temperature. It is often beneficial to add it concurrently with an additional aliquot of 10%
NaOH solution to maintain a basic pH. Causality: Dropwise addition controls the exothermic
nature of the reaction and prevents potential side reactions. Maintaining basicity is crucial for
the nucleophilicity of the amine.

o Reaction: Allow the mixture to stir at room temperature for 12 hours to ensure the reaction
proceeds to completion.

« Initial Work-up: Dilute the reaction mixture with diethyl ether. This initial wash helps remove
any unreacted benzyl chloroformate and other non-polar impurities.

» Acidification & Product Protonation: Carefully adjust the pH of the aqueous layer to weakly
acidic (pH 3-4) using dilute hydrochloric acid. Causality: This critical step protonates the
carboxylate group of the product, rendering it neutral and thus extractable into an organic
solvent.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three
times with diethyl ether. Combine the organic layers. Causality: Multiple extractions ensure
maximum recovery of the product from the aqueous phase.

» Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate,
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the final product, (R)-(+)-1-Cbhz-2-piperidinecarboxylic acid, typically as a white solid.[7]
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Synthesis and Purification Workflow
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Caption: Workflow for the synthesis of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid.

Analytical Characterization for Quality Control

Verifying the identity, purity, and stereochemical integrity of the synthesized material is
paramount.

o Optical Rotation: A polarimeter is used to measure the specific rotation. A positive value of
approximately +60° confirms the presence of the desired (R)-enantiomer and indicates high
enantiomeric purity.[3][8] The magnitude of the rotation is directly proportional to the
enantiomeric excess.[9]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
chemical structure. Key expected *H NMR signals include multiplets for the aliphatic
piperidine protons, a characteristic signal for the benzylic protons of the Cbz group (~5.1
ppm), and signals for the aromatic protons.

o Mass Spectrometry (MS): This technique confirms the molecular weight of the compound
(263.29 g/mol ).[3]

e Melting Point: A sharp melting point range close to the literature value is a good indicator of
high purity.[3]

Applications in Pharmaceutical Development

The utility of (R)-(+)-1-Cbz-2-piperidinecarboxylic acid lies in its role as a high-value
intermediate for constructing complex, stereochemically defined drug candidates.[5]

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. (R)-
(+)-1-Cbz-2-piperidinecarboxylic acid is a documented key starting material for the synthesis
of compounds like ABT-888 (Veliparib).[6][7] In these syntheses, the carboxylic acid functional
group is typically converted to an amide, and the Cbz group is later removed under
hydrogenolysis conditions to reveal the secondary amine for further functionalization.

Development of Cathepsin K Inhibitors
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Cathepsin K is a cysteine protease implicated in osteoporosis. This chiral building block has
been used to prepare disubstituted azetidinones that act as selective inhibitors of this enzyme.
[6][7] The piperidine ring serves as a rigid scaffold to correctly orient the pharmacophoric
elements for optimal binding to the enzyme's active site.

General Role as a Chiral Scaffold

Beyond specific examples, the piperidine ring system is a "privileged scaffold" in medicinal
chemistry.[10] Using the (R)-Cbz protected form allows chemists to:

e [ntroduce conformational constraint into otherwise flexible molecules.
» Build complex heterocyclic systems.

o Create peptide mimics with enhanced stability and cell permeability.
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Caption: Role of the title compound in synthesizing different drug classes.

Safety, Handling, and Storage
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As a laboratory chemical, (R)-(+)-1-Cbz-2-piperidinecarboxylic acid requires careful
handling.

e Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and
may cause respiratory irritation (H335).[3]

o Personal Protective Equipment (PPE): Always use appropriate PPE, including safety
glasses, gloves, and a lab coat. When handling the powder, a dust mask is recommended.[3]

e Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials
such as strong oxidizing agents.[5]

Conclusion

(R)-(+)-1-Cbz-2-piperidinecarboxylic acid is more than just a chemical intermediate; it is a
key enabling tool for modern drug discovery. Its defined stereochemistry and the synthetic
flexibility afforded by the Cbz protecting group provide chemists with a reliable and versatile
building block for the construction of novel, potent, and selective therapeutic agents. The robust
synthesis protocol and well-defined properties outlined in this guide empower researchers to
confidently incorporate this valuable synthon into their drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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